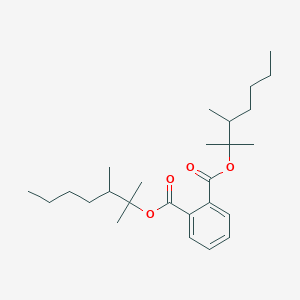
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(trimethylhexyl) ester . This compound is part of the phthalate ester family, which is commonly used as plasticizers in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,3-dimethylheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of high-purity reactants and catalysts ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DIBP)
- Dioctyl phthalate (DOP)
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate offers unique properties such as enhanced thermal stability and lower volatility. These characteristics make it particularly suitable for applications requiring high-performance plasticizers .
Propriétés
Numéro CAS |
53445-26-4 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-9-11-15-19(3)25(5,6)29-23(27)21-17-13-14-18-22(21)24(28)30-26(7,8)20(4)16-12-10-2/h13-14,17-20H,9-12,15-16H2,1-8H3 |
Clé InChI |
NOQNMHGLWFRVDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



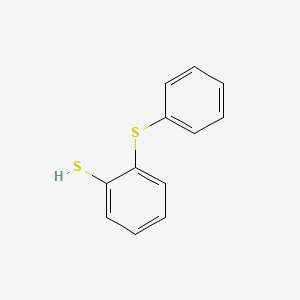
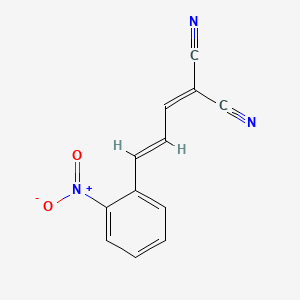
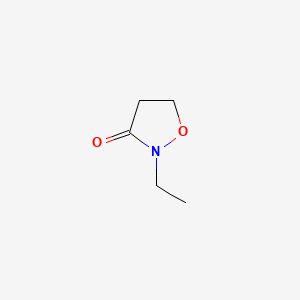

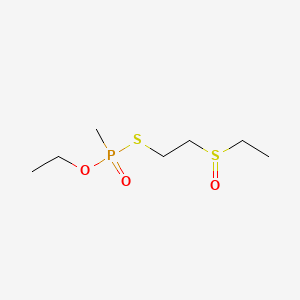
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

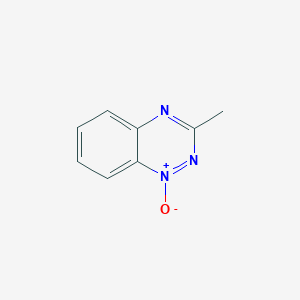
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
